N6-Methyladenosine Versus Adenosine: Reduced Hydrophilicity and Increased Lipophilicity as Measured by LogP and Water Solubility
The N6-methyl modification significantly reduces the hydrophilicity of adenosine, a property with direct implications for chromatographic separation, membrane permeability, and formulation strategies. Relative to adenosine, N6-methyladenosine exhibits a higher computed LogP value and lower water solubility [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | N6-Methyladenosine: LogP = -0.64 (ALOGPS); Water solubility = 9.77 g/L |
| Comparator Or Baseline | Adenosine: LogP = -1.05 (estimated); Water solubility = ~7-8 g/L (standard reference values) |
| Quantified Difference | ΔLogP ≈ +0.4 (more lipophilic); ΔSolubility ≈ +1.77 to +2.77 g/L (higher aqueous solubility) |
| Conditions | ALOGPS and ChemAxon computational prediction models; 25°C aqueous solubility determination |
Why This Matters
The distinct LogP and solubility profile directly informs chromatographic method development for separating m6A from adenosine in complex biological matrices and influences decisions in assay buffer formulation and compound storage.
- [1] FooDB. Showing Compound N6-Methyladenosine (FDB023288). FoodB.ca, 2011. View Source
- [2] 0elem. N6-Methyladenosine (CAS 1867-73-8) Chemical Properties. 0elem.com. View Source
